Chemical structure and properties of Xantocillin
Chemical structure and properties of Xantocillin
Introduction
Xantocillin, also known as Xantocillin X, is a pioneering natural product, being the first identified to possess an isocyanide functional group.[1] Isolated initially from Penicillium notatum in 1950, it has since been discovered in other fungi, including Aspergillus fumigatus.[1][2] This molecule is the primary component, constituting about 70%, of a complex of related antibiotics that also includes Xantocillin Y1 and Y2.[3] Xantocillin exhibits a broad spectrum of antibiotic activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] Its unique structure and mechanism of action make it a subject of significant interest in the development of new antimicrobial agents.
Chemical Structure and Properties
Xantocillin is chemically designated as 4,4′-(2,3-Diisocyano-1,3-butadiene-1,4-diyl)bisphenol.[3] The core structure consists of a 1,3-butadiene backbone with isocyanide groups at the 2nd and 3rd positions and p-hydroxyphenyl groups attached to the 1st and 4th positions. This planar structure is achiral.[4][5]
Table 1: Physicochemical Properties of Xantocillin X
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂N₂O₂ | [3][4][6] |
| Molecular Weight | 288.30 g/mol | [3][4] |
| Appearance | Yellow needles or rhombs | [3] |
| Melting Point | Chars at approximately 210°C; Decomposes at 200°C | [1][3] |
| Solubility | Soluble in alcohol, ether, acetone, dioxane, and aqueous alkaline solutions. Practically insoluble in water, petroleum ether, benzene, and chloroform. | [3] |
| CAS Number | 580-74-5 | [3] |
Biosynthesis
The biosynthesis of Xantocillin originates from the amino acid tyrosine.[2] In a pathway elucidated in Aspergillus fumigatus, a biosynthetic gene cluster (BGC) named 'xan' is responsible for its production.[7][8] The production of metabolites from this cluster is observed to increase under conditions of copper starvation.[7][8]
The key steps in the proposed biosynthetic pathway are:
-
Conversion of tyrosine to an intermediate compound by the enzyme XanB.
-
Transformation of this intermediate into Xantocillin, catalyzed by the enzyme XanG.[9]
Mechanism of Action
Xantocillin exhibits its broad-spectrum antibacterial activity through a novel mechanism of action: the dysregulation of heme biosynthesis.[10][11] This is achieved by the direct sequestration of heme, a critical cofactor for many cellular processes.[12]
The proposed mechanism involves the following steps:
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Xantocillin enters the bacterial cell.
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The isonitrile functional groups of Xantocillin bind directly to iron-bound heme.[12]
-
This binding sequesters regulatory heme, making it unavailable for its cognate enzymes.[12]
-
The depletion of available heme leads to the uncontrolled biosynthesis of porphyrins, the precursors of heme.[11][12]
-
The accumulation of porphyrins results in cellular stress and the production of reactive oxygen species, ultimately leading to bacterial cell death.[12]
This mechanism is distinct from many common antibiotics, making Xantocillin a promising candidate for combating multidrug-resistant bacteria.[12][13] It has shown particular efficacy against Acinetobacter baumannii, a high-priority pathogen.[10][12]
In addition to its antibacterial properties, Xantocillin has also been shown to induce autophagy in human hepatoma (HepG2) cells through the inhibition of the MEK/ERK signaling pathway.[6][14]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Xantocillin against various bacterial strains is a key measure of its antibiotic efficacy. The broth microdilution method is a standard procedure for this determination.
General Protocol:
-
Preparation of Bacterial Inoculum: A bacterial culture is grown to a specific optical density (e.g., 0.5 McFarland standard), which corresponds to a defined number of bacterial cells per milliliter.[3]
-
Serial Dilution of Xantocillin: A stock solution of Xantocillin is serially diluted in a 96-well plate to create a range of concentrations.[3]
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of the 96-well plate containing the different Xantocillin concentrations.[3] Controls, including a growth control (no antibiotic) and a sterile control (no bacteria), are also included.[3]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 18 hours at 37°C).[3]
-
Data Analysis: Bacterial growth is assessed by measuring the turbidity (optical density) in each well. The MIC is defined as the lowest concentration of Xantocillin that inhibits visible bacterial growth.[7]
Table 2: Representative Minimum Inhibitory Concentrations (MICs) for Xantocillin X
| Bacterial Strain | MIC (µg/mL) |
| Acinetobacter baumannii | 0.25 - 2 |
| Escherichia coli | 8 - 32 |
| Pseudomonas aeruginosa | 16 - 64 |
| Staphylococcus aureus | 1 - 4 |
(Note: These are representative values and can vary between specific strains and experimental conditions.)
Identification of Resistant Mutants
Identifying and characterizing resistant mutants is a classical method to elucidate the mechanism of action of an antibiotic.
General Protocol:
-
Exposure to Sub-inhibitory Concentrations: Bacteria are cultured in the presence of sub-MIC levels of Xantocillin over multiple passages. This creates selective pressure for the development of resistance.
-
Isolation of Resistant Colonies: Bacteria that exhibit growth at higher concentrations of Xantocillin are isolated and cultured.
-
Genomic Sequencing: The genomes of the resistant mutants are sequenced and compared to the wild-type strain to identify mutations. In the case of Xantocillin, a conserved mutation in the heme biosynthesis enzyme porphobilinogen synthase (PbgS) was identified in resistant A. baumannii strains.[10][11]
-
Phenotypic Characterization: The resistant mutants are further characterized to confirm the resistance phenotype and to study the functional consequences of the identified mutations.
Heme Sequestration Assay
This assay is used to demonstrate the direct binding of Xantocillin to heme.
General Protocol:
-
Reconstitution of Holo-Horseradish Peroxidase (HRP): The assay utilizes the cofactor-free form of HRP (apoHRP). In the presence of heme (as hemin), apoHRP is reconstituted into its active form, holoHRP.
-
Pre-incubation with Xantocillin: Hemin is pre-incubated with varying concentrations of Xantocillin before the addition of apoHRP.
-
Measurement of HRP Activity: The activity of the reconstituted holoHRP is measured colorimetrically. A decrease in HRP activity with increasing concentrations of Xantocillin indicates that Xantocillin is binding to hemin and preventing the reconstitution of holoHRP.[2]
-
Control Experiment: To exclude direct inhibition of holoHRP, a control experiment is performed where apoHRP is pre-incubated with hemin before the addition of Xantocillin.[2]
Conclusion
Xantocillin stands out as a natural product with a unique chemical structure and a compelling mechanism of action. Its ability to target heme biosynthesis, a pathway not commonly exploited by current antibiotics, makes it an attractive lead compound for the development of new drugs to combat the growing threat of antibiotic resistance. Further research into its structure-activity relationships and in vivo efficacy is warranted to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Metal Ions in Biology, Biochemistry and Medicine [ouci.dntb.gov.ua]
- 6. Metallophenolomics: A Novel Integrated Approach to Study Complexation of Plant Phenolics with Metal/Metalloid Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current and Future Technologies for the Detection of Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. emerypharma.com [emerypharma.com]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
